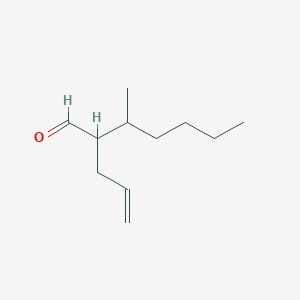
3-Methyl-2-(prop-2-EN-1-YL)heptanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(prop-2-EN-1-YL)heptanal is an organic compound with a unique structure that includes a heptanal backbone substituted with a methyl group and a prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-EN-1-YL)heptanal typically involves the use of aliphatic aldehydes and alkenes. One common method is the aldol condensation reaction, where an aldehyde reacts with an enolate ion to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The process may also involve purification steps such as distillation or chromatography to isolate the final product .
化学反应分析
Types of Reactions
3-Methyl-2-(prop-2-EN-1-YL)heptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: 3-Methyl-2-(prop-2-EN-1-YL)heptanoic acid.
Reduction: 3-Methyl-2-(prop-2-EN-1-YL)heptanol.
Substitution: 3-Methyl-2-(2-bromo-propyl)heptanal.
科学研究应用
3-Methyl-2-(prop-2-EN-1-YL)heptanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用机制
The mechanism of action of 3-Methyl-2-(prop-2-EN-1-YL)heptanal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function .
相似化合物的比较
Similar Compounds
3-Methyl-2-(prop-2-EN-1-YL)hexanal: Similar structure but with a shorter carbon chain.
3-Methyl-2-(prop-2-EN-1-YL)octanal: Similar structure but with a longer carbon chain.
2-Methyl-3-(prop-2-EN-1-YL)heptanal: Similar structure but with the methyl group on a different carbon atom.
Uniqueness
3-Methyl-2-(prop-2-EN-1-YL)heptanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or odor profiles are desired .
属性
CAS 编号 |
58105-41-2 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
3-methyl-2-prop-2-enylheptanal |
InChI |
InChI=1S/C11H20O/c1-4-6-8-10(3)11(9-12)7-5-2/h5,9-11H,2,4,6-8H2,1,3H3 |
InChI 键 |
XMRDXLJWGHLFCB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)C(CC=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


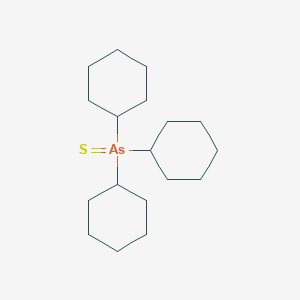
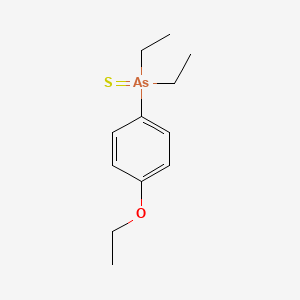
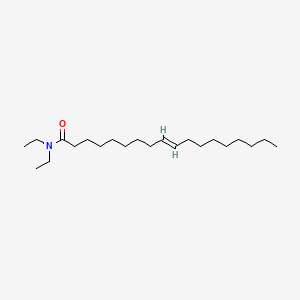
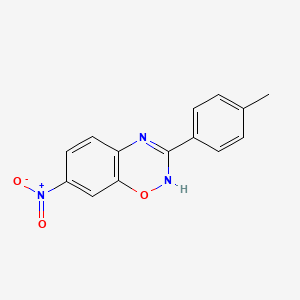
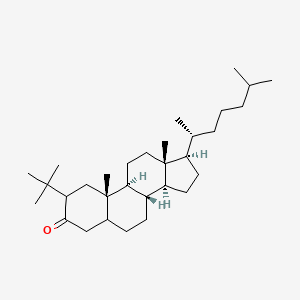
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
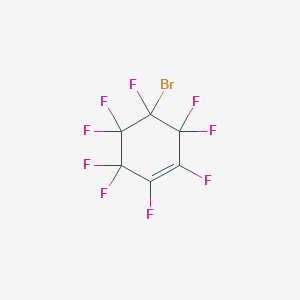
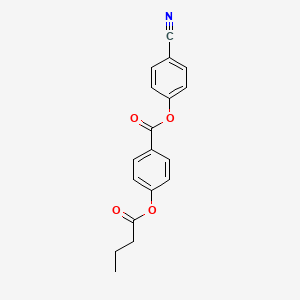
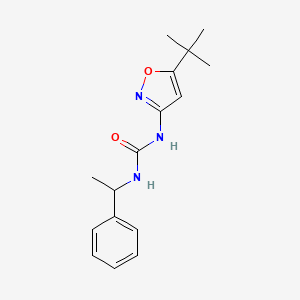
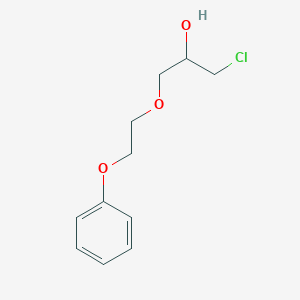
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
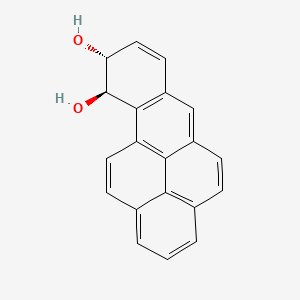
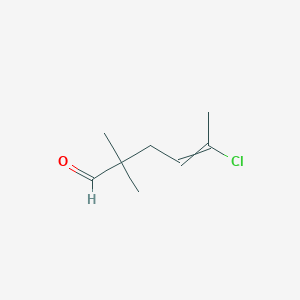
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
